DT2216
Description
Significance of Apoptosis Evasion in Oncogenesis
A defining characteristic of cancer is the ability of malignant cells to evade programmed cell death, a process known as apoptosis. cellsignal.commdpi.com In healthy tissues, apoptosis is a crucial mechanism for maintaining homeostasis by eliminating damaged or unnecessary cells. cellsignal.com However, cancer cells develop mechanisms to bypass this fundamental process, which contributes significantly to tumor formation, progression, and resistance to therapies. mdpi.comnih.gov This evasion can occur through various alterations in the apoptotic signaling pathways, such as the upregulation of anti-apoptotic proteins or the downregulation of pro-apoptotic molecules. nih.gov By resisting apoptosis, cancer cells can survive under stressful conditions like DNA damage or nutrient deprivation, which would normally trigger cell death, thus enabling their uncontrolled proliferation. cellsignal.comnih.gov
Overview of B-cell Lymphoma-2 (BCL-2) Family Proteins as Therapeutic Targets
The B-cell lymphoma-2 (BCL-2) family of proteins are central regulators of the intrinsic (mitochondrial) pathway of apoptosis. mdpi.comthno.orgresearchgate.net This family includes both anti-apoptotic members (like BCL-2, BCL-XL, and MCL-1) that prevent cell death, and pro-apoptotic members (like BAX and BAK) that promote it. tandfonline.com In many cancers, the balance is shifted towards survival due to the overexpression of anti-apoptotic BCL-2 proteins. mdpi.comthno.orgresearchgate.net This overexpression helps cancer cells resist apoptotic signals, making these proteins attractive targets for cancer therapy. mdpi.comthno.org The goal of targeting these proteins is to restore the natural process of apoptosis in cancer cells. mdpi.com
B-cell lymphoma-extra large (BCL-XL) is a key anti-apoptotic protein that is frequently overexpressed in a wide range of cancers, including solid tumors and hematological malignancies. nih.govnumberanalytics.com Its primary function is to inhibit apoptosis by binding to and sequestering pro-apoptotic proteins like BAX and BAK, preventing them from permeabilizing the mitochondrial outer membrane. researchgate.netnih.gov This action blocks the release of cytochrome c and other factors that initiate the caspase cascade, a critical step in the execution of apoptosis. researchgate.netnumberanalytics.com The elevated expression of BCL-XL is correlated with tumor progression, resistance to chemotherapy, and poor prognosis in patients. numberanalytics.comnih.gov Beyond its anti-apoptotic role, research also indicates that BCL-XL can promote metastasis. nih.govcornell.edu
Despite being a validated and promising therapeutic target, the direct inhibition of BCL-XL with small molecules has faced significant clinical challenges. d-nb.infomdpi.com The primary obstacle is on-target toxicity, specifically severe, dose-limiting thrombocytopenia (a sharp decrease in platelet count). mdpi.comaacrjournals.org This occurs because platelets are uniquely dependent on BCL-XL for their survival. d-nb.infoaacrjournals.orgnih.gov Consequently, inhibitors that block BCL-XL function, such as navitoclax (B1683852), also induce platelet death, which has hindered their clinical development and prevented the use of doses high enough to be fully effective against tumors. mdpi.comaacrjournals.orgashpublications.org This toxicity is a direct result of the inhibitor's mechanism of action and cannot be easily engineered out of conventional small molecule inhibitors. nih.gov
Evolution of Targeted Protein Degradation (TPD) Approaches
Targeted protein degradation (TPD) has emerged as a novel therapeutic strategy that overcomes some of the limitations of traditional inhibitors. mdpi.com Instead of just blocking a protein's function, TPD aims to completely eliminate the target protein from the cell. nih.gov This is achieved by hijacking the cell's own natural protein disposal system, the ubiquitin-proteasome system (UPS). aurigeneservices.commtoz-biolabs.com
Proteolysis-Targeting Chimeras (PROTACs) are the key technology behind TPD. portlandpress.com A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to the target protein (the protein to be destroyed), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.govmtoz-biolabs.commdpi.com This design allows the PROTAC to act as a bridge, bringing the target protein and the E3 ligase into close proximity. nih.gov The E3 ligase then tags the target protein with ubiquitin molecules, marking it for destruction by the proteasome, the cell's protein degradation machinery. nih.govportlandpress.com The PROTAC molecule itself is not degraded in this process and can be recycled to target multiple protein molecules, acting in a catalytic manner. nih.gov
PROTAC technology offers several distinct advantages over conventional inhibitors in the context of cancer therapy. aurigeneservices.comresearchgate.net One of the most significant benefits is the ability to target proteins that were previously considered "undruggable" because they lack a well-defined active site for an inhibitor to bind. aurigeneservices.comdovepress.com Since PROTACs only need to bind to the target protein, not necessarily inhibit it, a wider range of protein surfaces can be utilized. portlandpress.com Furthermore, because PROTACs act catalytically and lead to the complete removal of the target protein, they can be effective at lower concentrations and may overcome resistance mechanisms that arise from target protein mutations or overexpression. nih.govresearchgate.net This approach also allows for tissue-specific targeting by selecting E3 ligases that are differentially expressed between healthy and cancerous tissues, potentially reducing off-target toxicities. nih.govdovepress.com
The BCL-XL PROTAC Degrader: DT2216
This compound is a first-in-class Proteolysis-Targeting Chimera (PROTAC) designed to selectively induce the degradation of the anti-apoptotic protein BCL-XL. biospace.comcancer.govaacrjournals.org This compound represents a novel therapeutic strategy developed to overcome the limitations of traditional BCL-XL inhibitors. d-nb.infonih.gov
Molecular Design and Mechanism of Action
This compound is a bifunctional molecule that links a ligand for BCL-XL to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. cancer.govmedchemexpress.comnih.gov By simultaneously binding to both BCL-XL and the VHL E3 ligase, this compound forms a ternary complex that brings the two proteins together. aacrjournals.org This proximity allows the VHL ligase to attach ubiquitin chains to BCL-XL, marking it for destruction by the cell's proteasome. cancer.govaacrjournals.org
A key feature of this compound's design is the exploitation of differential E3 ligase expression. nih.govgoettingen-research-online.de Platelets, which rely on BCL-XL for survival, express very low levels of the VHL E3 ligase. d-nb.infonih.govgoettingen-research-online.de In contrast, many cancer cells highly express VHL. nih.gov This differential expression means that this compound can potently degrade BCL-XL in tumor cells while largely sparing platelets, thereby mitigating the on-target thrombocytopenia that has plagued previous BCL-XL inhibitors. d-nb.infonih.gov
Preclinical Research Findings
Preclinical studies have demonstrated the efficacy and selectivity of this compound across various cancer models.
In laboratory cell cultures, this compound has shown potent activity against a range of cancer cell lines that are dependent on BCL-XL for survival, including those from T-cell acute lymphoblastic leukemia (T-ALL), T-cell lymphomas, and small-cell lung cancer. d-nb.infonih.govnih.gov The compound effectively induces apoptosis and kills these cancer cells at nanomolar concentrations. d-nb.info For instance, in BCL-XL-dependent T-cell lymphoma cell lines like MyLa and MJ, this compound had an EC50 value of less than 10 nM. goettingen-research-online.de In contrast, cell lines that depend on other survival proteins, such as MCL-1, were resistant to this compound. d-nb.info Importantly, this compound was significantly less toxic to human platelets compared to the conventional BCL-XL inhibitor ABT263 (navitoclax). d-nb.infogoettingen-research-online.de
In animal models using human cancer cell xenografts, this compound has demonstrated significant anti-tumor activity. d-nb.infogoettingen-research-online.de As a single agent, it effectively inhibited tumor growth in models of T-ALL and T-cell lymphoma. d-nb.infonih.gov In a MyLa T-cell lymphoma xenograft model, this compound treatment led to significant tumor growth inhibition and even tumor regression, which was associated with a reduction of BCL-XL protein in the tumors. goettingen-research-online.de Furthermore, this compound showed synergistic effects when combined with other therapeutic agents, including conventional chemotherapy and other BCL-2 family inhibitors, in models of triple-negative breast cancer, pancreatic cancer, and small-cell lung cancer. nih.govaacrjournals.orgnih.gov These preclinical studies consistently showed that this compound's anti-tumor effects were achieved without causing significant thrombocytopenia in the animals. d-nb.infonih.gov
Table 1: Preclinical Efficacy of this compound in Various Cancer Models
| Cancer Model | Finding | Reference |
|---|---|---|
| T-Cell Lymphoma (TCL) Cell Lines | Selectively killed BCL-XL-dependent TCL cells with EC50 values ranging from 5-280 nM. | d-nb.info |
| MyLa TCL Xenograft | Significantly inhibited tumor growth and induced tumor regression as a single agent. | goettingen-research-online.de |
| Post-MPN Secondary AML Primary Samples | Reduced cell viability with an average IC50 of 2.2±1.6μM at 24 hours. | ashpublications.org |
| SET2 Cell Line-Derived Xenograft (CDX) | Reduced leukemic burden and extended survival. | ashpublications.org |
| Small-Cell Lung Cancer (SCLC) | Synergistically killed BCL-XL/MCL-1 co-dependent cells when combined with an mTOR inhibitor (AZD8055). | nih.gov |
| Fibrolamellar Carcinoma (FLC) | Synergized with the chemotherapy agent irinotecan (B1672180) to shrink human FLC tumors with high BCL-XL levels. | fibrofoundation.org |
Clinical Development Status
Based on promising preclinical data, this compound has advanced into human clinical trials. An open-label, first-in-human, Phase 1 dose-escalation study (NCT04886622) was initiated to evaluate this compound in patients with advanced or metastatic solid tumors and hematologic malignancies that are no longer responsive to standard treatments. nih.govbiospace.comaacrjournals.org
In this trial, 20 patients were enrolled across different dose levels. aacrjournals.orgresearchgate.net The best response observed was stable disease in 20% of patients, with a median duration of 107 days. aacrjournals.orgresearchgate.net Pharmacokinetic analysis showed that the plasma concentration of this compound was dose-proportional. aacrjournals.orgresearchgate.net Importantly, at a dose of 0.4 mg/kg, the drug demonstrated rapid and sustained degradation of BCL-XL protein (>95%) in peripheral leukocytes. aacrjournals.orgresearchgate.net While a dose-limiting toxicity of grade 4 thrombocytopenia was observed at 0.32mg/kg, it was reversible, and no patients discontinued (B1498344) the study due to treatment-related adverse events. aacrjournals.orgresearchgate.net The FDA has also granted Orphan Drug Designation to this compound for the treatment of T-cell lymphoma and Fast Track designation for relapsed or refractory peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL). biospace.comtargetedonc.com
Structure
2D Structure
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[7-[4-[(3R)-3-[4-[[4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazin-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H96ClF3N10O10S4/c1-51(53-18-20-55(21-19-53)70-52(2)82-50-103-70)83-73(96)66-44-61(92)48-91(66)74(97)71(75(3,4)5)85-68(93)16-12-9-13-17-69(94)90-42-36-87(37-43-90)35-33-59(49-102-62-14-10-8-11-15-62)84-65-31-30-63(45-67(65)104(98,99)77(79,80)81)105(100,101)86-72(95)56-24-28-60(29-25-56)89-40-38-88(39-41-89)47-57-46-76(6,7)34-32-64(57)54-22-26-58(78)27-23-54/h8,10-11,14-15,18-31,45,50-51,59,61,66,71,84,92H,9,12-13,16-17,32-44,46-49H2,1-7H3,(H,83,96)(H,85,93)(H,86,95)/t51-,59+,61+,66-,71+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVFFBGSTYQHRO-REQIQPEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CCC(CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CC[C@H](CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H96ClF3N10O10S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1542.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2365172-42-3 | |
| Record name | DT-2216 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2365172423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DT-2216 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8JQ9V7JAJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Development and Characterization of Dt2216
DT2216 as a BCL-XL Selective PROTAC Degrader
This compound is a first-in-class B-cell lymphoma extra-large (BCL-XL) selective proteolysis-targeting chimera (PROTAC) degrader. nih.govresearchgate.net It is designed to target and induce the degradation of the anti-apoptotic protein BCL-XL, which is overexpressed in various cancers and contributes to tumor cell survival and resistance to therapy. cancer.govaacrjournals.orgbiospace.com By harnessing the cell's own ubiquitin-proteasome system, this compound offers a novel therapeutic strategy to eliminate cancer cells dependent on BCL-XL. aacrjournals.orgd-nb.info
Design Rationale and Structural Elements of this compound
The design of this compound as a heterobifunctional small molecule is a strategic integration of three key components: a BCL-XL binding moiety, a linker, and a ligand for an E3 ubiquitin ligase. cancer.govresearchgate.net This modular design allows for the specific recruitment of the cellular degradation machinery to the BCL-XL protein.
The BCL-XL binding portion of this compound is derived from Navitoclax (B1683852) (ABT-263), an existing inhibitor of the BCL-2 family of proteins. guidetopharmacology.orgmedchemexpress.com However, to create a suitable attachment point for the linker, the solvent-exposed morpholine (B109124) ring of Navitoclax was replaced with a bioisosteric piperazine (B1678402) group. researchgate.netnih.gov This modification maintained the necessary binding affinity for BCL-XL while providing a reactive site for chemical conjugation. researchgate.net
This compound incorporates a ligand that specifically binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. cancer.govresearchgate.netguidetopharmacology.org The rationale for selecting VHL is its minimal expression in platelets. nih.govd-nb.infoashpublications.org This is a critical design feature aimed at overcoming the dose-limiting thrombocytopenia (low platelet count) observed with previous BCL-XL inhibitors like ABT-263, as platelets are highly dependent on BCL-XL for their survival. d-nb.infoashpublications.org By targeting an E3 ligase with low abundance in platelets, this compound is designed to selectively degrade BCL-XL in cancer cells while sparing platelets. nih.govnih.gov
A flexible linker connects the BCL-XL binding moiety and the VHL ligand. medchemexpress.comnih.gov The composition and length of this linker are crucial for the proper formation of a stable ternary complex between BCL-XL, this compound, and VHL. nih.gov The linker in this compound has been optimized to provide the necessary flexibility and spatial orientation to facilitate this interaction, which is a prerequisite for efficient BCL-XL degradation. nih.gov The linker itself is designed to be chemically stable and possess functional groups that allow for its conjugation to the other two components of the PROTAC.
Mechanism of BCL-XL Degradation by this compound
This compound functions by hijacking the cell's natural protein disposal system. researchgate.net Upon entering a cell, the molecule's two ends bind to their respective targets, BCL-XL and the VHL E3 ligase, bringing them into close proximity. cancer.gov This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to the BCL-XL protein. cancer.govnih.gov The polyubiquitinated BCL-XL is then recognized and degraded by the proteasome, a large protein complex responsible for breaking down unwanted or damaged proteins. d-nb.infonih.gov
The cornerstone of this compound's mechanism is the formation of a stable ternary complex consisting of BCL-XL, this compound, and the VHL E3 ligase. nih.gov While this compound can bind to both BCL-XL and BCL-2, in living cells, it selectively forms a stable ternary complex with BCL-XL and VHL. nih.govnih.gov This selectivity is a key determinant of its specific degradation activity towards BCL-XL. nih.gov In vitro assays have confirmed that both BCL-XL and BCL-2 can form ternary complexes with this compound and VHL. nih.govresearchgate.net However, studies using nanoBRET technology in live cells have shown that a stable ternary complex is only formed with BCL-XL, not BCL-2. nih.govresearchgate.net The formation of this complex can be competitively inhibited by an excess of either the BCL-XL inhibitor ABT-263 or a VHL ligand, which underscores the specific binding interactions required for the complex to assemble. nih.govresearchgate.net The inability of a negative control version of this compound, which has an inactive VHL ligand, to form this ternary complex further validates its essential role in the degradation process. nih.govresearchgate.net
Preclinical Efficacy Data
The preclinical efficacy of this compound has been evaluated in various cancer cell lines. The following table summarizes its activity in a BCL-XL-dependent T-cell lymphoma cell line, MyLa.
| Cell Line | Treatment | Effect | EC50 | Reference |
| MyLa | This compound | Induction of BCL-XL degradation and apoptosis | < 10 nM | ashpublications.org |
| MyLa | ABT-263 | Less effective than this compound in reducing cell viability | Not specified | ashpublications.org |
| Human Platelets | This compound | Less toxic than ABT-263 | > 3 µM | ashpublications.org |
Further studies in T-cell acute lymphoblastic leukemia (T-ALL) cell lines demonstrated dose-dependent degradation of BCL-XL and induction of apoptosis.
| T-ALL Cell Lines | Lowest Effective Dose for BCL-XL Degradation | Apoptotic Markers | Reference |
| ALL-SIL, P12-Ichikawa, Jurkat, SUP-T1, HBP-ALL, HSB-2, PEER, DND-41 | 10 nM | Cleaved Caspase-3 and PARP-1 | aacrjournals.org |
Ubiquitination and Proteasomal Degradation of BCL-XL
This compound functions as a PROTAC by inducing the ubiquitination and subsequent proteasomal degradation of BCL-XL. aacrjournals.orgcancer.gov The molecule itself is composed of a ligand that binds to BCL-XL, derived from the BCL-2/BCL-XL inhibitor ABT-263, and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a linker. aacrjournals.orgexplorationpub.com
The process begins with this compound entering the cell and forming a ternary complex, which consists of the BCL-XL protein, this compound, and the VHL E3 ligase. explorationpub.com The formation of this complex is a critical step for the subsequent degradation of BCL-XL. nih.gov Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the BCL-XL protein. explorationpub.com This results in the polyubiquitination of BCL-XL, marking it for recognition and degradation by the 26S proteasome. explorationpub.com
Research has shown that the degradation of BCL-XL by this compound is dependent on both VHL and the proteasome. explorationpub.comnih.gov This was confirmed by experiments where the inhibition of the proteasome with agents like MG132 blocked the degradation of BCL-XL induced by this compound. nih.govresearchgate.net Furthermore, in cells lacking VHL, this compound did not affect BCL-XL levels. sci-hub.se
Interestingly, while the BCL-XL binding part of this compound also has a high affinity for another anti-apoptotic protein, BCL-2, this compound selectively degrades BCL-XL. aacrjournals.orgexplorationpub.com This selectivity is attributed to the inability of this compound to form a stable ternary complex with BCL-2 and VHL in cells. aacrjournals.orgexplorationpub.com Studies have identified a specific lysine (B10760008) residue on BCL-XL, Lys 87, as the primary site for ubiquitination triggered by this compound. nih.govresearchgate.net Mutation of this lysine residue to arginine (K87R) has been shown to prevent this compound-induced degradation of BCL-XL. researchgate.net
The degradation of BCL-XL disrupts its anti-apoptotic function, leading to the activation of the mitochondrial apoptotic pathway. frontiersin.org This is characterized by the activation of BAX and BAK, the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in programmed cell death. medchemexpress.comfrontiersin.org
Research Findings on this compound-Induced BCL-XL Degradation
| Cell Line | Cancer Type | This compound Effect | Key Findings | Citation |
|---|---|---|---|---|
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Effective BCL-XL degradation and cytotoxicity | This compound induced BCL-XL degradation with a DC50 of 63 nM and a Dmax of 90.8%. Degradation was dependent on VHL and the proteasome. | explorationpub.com |
| MyLa, MJ, MAC2A, L82 | T-cell Lymphoma (TCL) | Selective killing of BCL-XL-dependent cells | These cell lines, which are dependent on BCL-XL for survival, were highly sensitive to this compound, with EC50 values ranging from 5 to 280 nM. | nih.gov |
| NAN12 | Myeloma | Induction of apoptosis | This compound treatment led to cytochrome c release and activation of caspase-9 and caspase-3. | frontiersin.org |
| XG7 | Myeloma | Resistance to apoptosis | In this resistant cell line, no caspase activation was observed following this compound treatment. | frontiersin.org |
| Human Platelets | N/A | Minimal BCL-XL degradation | Only a small reduction in BCL-XL levels (Dmax of 26%) was observed, attributed to low VHL expression. | explorationpub.com |
Key Proteins in the this compound-Induced Degradation Pathway
| Protein | Role in the Pathway | Interaction with this compound | Citation |
|---|---|---|---|
| BCL-XL | Anti-apoptotic protein, the target of this compound | Binds to the navitoclax-derived moiety of this compound, leading to its degradation. | aacrjournals.orgcancer.gov |
| VHL E3 Ligase | Recruited by this compound to ubiquitinate BCL-XL | Binds to the VHL ligand portion of this compound, forming the ternary complex. | cancer.govnih.gov |
| Ubiquitin | Marks BCL-XL for proteasomal degradation | Transferred to BCL-XL by the VHL E3 ligase. | explorationpub.com |
| 26S Proteasome | Degrades polyubiquitinated BCL-XL | Recognizes the polyubiquitin (B1169507) chain on BCL-XL and degrades the protein. | explorationpub.com |
| BAX and BAK | Pro-apoptotic proteins | Activated upon BCL-XL degradation, leading to apoptosis. | medchemexpress.comfrontiersin.org |
| Caspases | Executioners of apoptosis | Activated following the release of cytochrome c, leading to cell death. | frontiersin.org |
In Vitro Efficacy and Selectivity Studies of Dt2216
Differential Sensitivity Across Cancer Cell Lines
The efficacy of DT2216 has been evaluated across a spectrum of cancer cell lines, revealing a differential sensitivity that is often linked to the dependency of the cancer cells on BCL-XL for survival.
Hematologic Malignancies
This compound has shown significant activity in various hematologic cancer models. biospace.com
In preclinical models of T-ALL, this compound has demonstrated considerable cytotoxicity. nih.gov Studies on a panel of 13 T-ALL cell lines revealed that most were sensitive to this compound, with IC50 values generally ranging from 2 to 100 nM. larvol.com One notable exception was the SUP-T1 cell line, which exhibited an IC50 greater than 1 µM. nih.govlarvol.com The sensitivity of T-ALL cell lines to this compound did not show a correlation with the baseline protein levels of BCL-XL, BCL-2, MCL-1, or the pro-apoptotic protein BIM. nih.gov Instead, resistance, as seen in the SUP-T1 line, was associated with a decreased efficiency of BCL-XL degradation by the compound. nih.gov The MOLT-4 T-ALL cell line has been consistently shown to be highly sensitive to this compound, which induces apoptosis in a BAK- and BAX-dependent manner. nih.govaacrjournals.org
| T-ALL Cell Line | Sensitivity to this compound | Notes |
| MOLT-4 | Highly sensitive | This compound induces caspase-3 mediated apoptosis. nih.gov |
| SUP-T1 | Resistant (IC50 > 1 µM) | Resistance correlates with decreased BCL-XL degradation. nih.govlarvol.com |
| Various (12 of 13 lines) | Sensitive (IC50 2-100 nM) | Sensitivity is not predicted by initial BCL-2 family protein levels. nih.govlarvol.com |
The in vitro activity of this compound has been confirmed in several BCL-XL-dependent TCL cell lines. d-nb.inforesearchgate.net Cell lines such as MyLa, MJ, MAC2A, and L82, which are dependent on BCL-XL, were highly sensitive to this compound, with EC50 values ranging from 5 to 280 nM. researchgate.net For instance, the MyLa cell line showed an EC50 value of less than 10 nM. researchgate.net In contrast, TCL cell lines that rely on Mcl-1 for survival, such as DL40, SMZ1, and FEPD, were resistant to this compound, with EC50 values exceeding 10,000 nM. researchgate.net This differential sensitivity highlights the targeted nature of this compound against BCL-XL-dependent malignancies.
| TCL Cell Line | BCL-XL Dependence | Sensitivity to this compound (EC50) |
| MyLa | Dependent | < 10 nM to 280 nM researchgate.netresearchgate.net |
| MJ | Dependent | 5 - 280 nM researchgate.netresearchgate.net |
| MAC2A | Dependent | 5 - 280 nM researchgate.net |
| L82 | Dependent | 5 - 280 nM researchgate.net |
| DL40 | Mcl-1 Dependent | > 10,000 nM researchgate.net |
| SMZ1 | Mcl-1 Dependent | > 10,000 nM researchgate.net |
| FEPD | Mcl-1 Dependent | > 10,000 nM researchgate.net |
Secondary plasma cell leukemia (sPCL) is an aggressive malignancy, and studies have shown that a subset of sPCL cases are dependent on BCL-XL for survival. frontiersin.orgdntb.gov.ua In these BCL-XL-addicted cases, this compound has demonstrated efficacy. frontiersin.orgfrontiersin.org The sensitivity of sPCL cells to this compound was found to strongly correlate with their sensitivity to the BCL-XL inhibitor A1155463. frontiersin.orgnih.gov Low nanomolar concentrations of this compound were sufficient to induce the degradation of BCL-XL and trigger apoptosis in sensitive human myeloma cell lines and sPCL patient samples. frontiersin.orgfrontiersin.orgnih.gov This apoptotic response involves the activation of both BAX and BAK. frontiersin.orgfrontiersin.org
| sPCL Samples | BCL-XL Dependence | Sensitivity to this compound |
| Subgroup of 13 sPCL cases | 3 of 13 showed BCL-XL dependence | Killed by A1155463, indicating likely sensitivity to this compound. frontiersin.orgdntb.gov.ua |
| BCL-XL primed sPCL | High | Potential for therapeutic benefit from this compound. frontiersin.orgnih.gov |
Post-MPN sAML is a high-risk leukemia with limited treatment options. ashpublications.org Research has indicated that these cells exhibit a strong dependence on BCL-XL for survival. ashpublications.orgresearchgate.net The gene encoding BCL-XL, BCL2L1, is expressed at higher levels in post-MPN sAML patients compared to those with de novo AML. ashpublications.orgsuny.edu In preclinical models, this compound has been shown to be effective. It successfully degraded BCL-XL and induced apoptosis in JAK2-mutant AML cell lines. ashpublications.orgresearchgate.netbloodcancerstoday.com The average half-maximal inhibitory concentration (IC50) was 1.61 µM in parental JAK2-mutant AML cell lines and 5.37 µM in ruxolitinib-resistant cell lines after 72 hours. bloodcancerstoday.comresearchgate.net Furthermore, this compound effectively reduced the viability of CD34+ primary patient samples with an average IC50 of 2.2 µM at 24 hours. researchgate.net
| Post-MPN sAML Cell Type | Sensitivity to this compound (IC50) |
| Parental JAK2-mutant AML cell lines | Average 1.61 µM at 72h bloodcancerstoday.comresearchgate.net |
| Ruxolitinib-resistant JAK2-mutant AML cell lines | Average 5.37 µM at 72h bloodcancerstoday.comresearchgate.net |
| CD34+ primary patient samples | Average 2.2 µM at 24h researchgate.net |
Solid Tumor Cell Lines
This compound has also been evaluated in various solid tumor models, where it has shown efficacy both as a single agent and in combination with other therapies. biospace.com In models of small-cell lung cancer (SCLC), cell lines such as H146, H211, and H1059, which are co-dependent on BCL-XL and BCL-2, were sensitive to this compound, especially when combined with the BCL-2 inhibitor venetoclax (B612062). mdpi.combiorxiv.org For pancreatic cancer, the combination of gemcitabine (B846) and this compound significantly increased apoptosis in cell lines including AsPC-1, BxPC-3, Mia PaCa-2, and PANC-1, suggesting that this compound can sensitize these cancer cells to standard chemotherapy. aacrjournals.org The efficacy of this compound in these pancreatic cancer cell lines did not appear to be dependent on the basal expression levels of BCL-XL. aacrjournals.org
| Solid Tumor Cell Line | Cancer Type | Sensitivity to this compound | Notes |
| H146 | Small-Cell Lung Cancer | Sensitive, especially with Venetoclax | Co-dependent on BCL-XL and BCL-2. mdpi.combiorxiv.org |
| H211 | Small-Cell Lung Cancer | Sensitive, especially with Venetoclax | Co-dependent on BCL-XL and BCL-2. mdpi.com |
| H1059 | Small-Cell Lung Cancer | Sensitive, especially with Venetoclax | Co-dependent on BCL-XL and BCL-2. mdpi.com |
| AsPC-1 | Pancreatic Cancer | Synergistic with Gemcitabine | Increased apoptosis. aacrjournals.org |
| BxPC-3 | Pancreatic Cancer | Synergistic with Gemcitabine | Increased apoptosis. aacrjournals.org |
| Mia PaCa-2 | Pancreatic Cancer | Synergistic with Gemcitabine | Increased apoptosis. aacrjournals.org |
| PANC-1 | Pancreatic Cancer | Synergistic with Gemcitabine | Increased apoptosis. aacrjournals.org |
| MDA-MB-231 | Triple-Negative Breast Cancer | Effective in xenograft models | Mentioned as a responsive model. d-nb.info |
Small Cell Lung Cancer (SCLC) Cell Lines
In vitro studies have highlighted the activity of this compound in SCLC cell lines, particularly those co-dependent on BCL-xL and other anti-apoptotic proteins like BCL-2 or MCL-1 for survival. In the BCL-xL/BCL-2 co-dependent SCLC cell line NCI-H146, this compound demonstrated synergistic antitumor activity when used in combination with the BCL-2 inhibitor venetoclax. researchgate.netwithpower.com This combination was found to be more potent in reducing cell viability than this compound, navitoclax (B1683852) (a dual BCL-xL/BCL-2 inhibitor), or venetoclax alone. withpower.com
Further studies explored the efficacy of this compound in SCLC cells co-dependent on BCL-xL and MCL-1. In the H378 and H1048 SCLC cell lines, the combination of this compound and the mTOR inhibitor AZD8055, which downregulates MCL-1, resulted in a synergistic inhibition of cell viability. scielo.br This combination induced a complete loss of viability in the tumor cells, an effect not observed in normal cells. scielo.br The synergistic effect is attributed to the dual targeting of two critical survival proteins in this SCLC subtype. mdpi.com
Table 1: In Vitro Efficacy of this compound in SCLC Cell Lines
| Cell Line | Dependency | Combination Agent | Outcome |
|---|---|---|---|
| NCI-H146 | BCL-xL / BCL-2 | Venetoclax | Synergistic reduction in cell viability. researchgate.netwithpower.com |
| H378 | BCL-xL / MCL-1 | AZD8055 | Synergistic inhibition of cell viability. scielo.br |
Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
The efficacy of this compound has been investigated in pancreatic cancer models, where BCL-xL is identified as a key protein contributing to therapeutic resistance. d-nb.info Studies have shown that the combination of this compound and gemcitabine synergistically induces cell death in multiple pancreatic cancer cell lines in vitro. d-nb.info
In patient-derived primary PDAC cells, the cytotoxicity of this compound was tested as part of a triplet regimen with trametinib (B1684009) (a MEK inhibitor) and afatinib (B358) (a pan-EGFR inhibitor). insightbio.comuams.edu This three-drug combination was found to be statistically superior in suppressing cell growth and inducing cell death compared to a two-drug combination of trametinib and this compound. insightbio.comuams.edu In the KRAS G12C-mutated MIA PaCa-2 pancreatic cancer cell line, combining this compound with the KRAS inhibitor sotorasib (B605408) also resulted in a synergistic reduction of cell viability.
Triple Negative Breast Cancer Cell Lines
In the context of triple-negative breast cancer (TNBC), this compound has been shown to overcome chemoresistance. In vitro experiments using the drug-resistant MDA-MB-231 TNBC cell line demonstrated that this compound sensitized these cancer cells to conventional chemotherapeutic agents. aacrjournals.org When combined with docetaxel (B913), doxorubicin, or vincristine, this compound significantly enhanced their cytotoxic effects. aacrjournals.org This suggests that degrading BCL-xL with this compound can restore sensitivity to apoptosis-inducing chemotherapies in resistant breast cancer models. uams.edu
Table 2: Chemosensitizing Effect of this compound in MDA-MB-231 TNBC Cells
| Chemotherapeutic Agent | Combination with this compound | Effect |
|---|---|---|
| Docetaxel | Yes | Sensitized cells to chemotherapy. aacrjournals.org |
| Doxorubicin | Yes | Sensitized cells to chemotherapy. aacrjournals.org |
Ovarian Cancer Cell Lines
The role of BCL-xL in conferring chemoresistance has also been explored in high-grade serous ovarian carcinoma (HGSOC). Studies using HGSOC cell lines, including Kuramochi, OVCAR4, and OVCAR3, have shown that treatment with paclitaxel (B517696) can induce senescence, a state where cells become resistant to further treatment. aacrjournals.org These senescent HGSOC cells exhibit a heightened dependency on BCL-xL for their survival. aacrjournals.org Consequently, these paclitaxel-resistant cells become highly sensitive to BCL-xL targeting agents, with this compound being noted as a particularly effective PROTAC in this context. aacrjournals.org This indicates a potential strategy to overcome acquired chemoresistance in ovarian cancer. In other studies, targeting related pathways has shown promise; for instance, the MEK inhibitor trametinib was found to sensitize the IGROV1-R10 and OVCAR3 ovarian cancer cell lines to the BCL-2 family inhibitor ABT-737. mdpi.com
Induction of Apoptosis and Cellular Effects
This compound functions by inducing apoptosis, the process of programmed cell death, which is a primary mechanism for eliminating cancerous cells. This is achieved through the specific degradation of BCL-xL, a key regulator of the intrinsic apoptotic pathway.
Activation of Pro-Apoptotic Proteins (BAX, BAK, BIM)
The BCL-2 family of proteins, which includes BCL-xL, governs mitochondrial outer membrane permeabilization (MOMP), a critical step in apoptosis. Anti-apoptotic proteins like BCL-xL function by sequestering pro-apoptotic proteins, including the "activator" BH3-only proteins (such as BIM) and the "effector" proteins BAX and BAK. nih.gov
By degrading BCL-xL, this compound disrupts this balance. The degradation of BCL-xL is thought to release its bound pro-apoptotic counterparts. nih.gov This liberation of activator proteins like BIM allows them to directly engage and activate the effector proteins BAX and BAK. nih.gov Simultaneously, the release of BAX and BAK from sequestration by BCL-xL also contributes to their activation. nih.gov In myeloma cells, treatment with this compound has been shown to trigger the activation of both BAX and BAK. nih.gov This dual activation leads to the formation of pores in the mitochondrial membrane, initiating the downstream events of apoptosis. nih.gov
Caspase-Dependent Apoptosis Induction
The activation of BAX and BAK and subsequent permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm. This event triggers the formation of the apoptosome and the activation of a cascade of enzymes known as caspases. This compound has been consistently shown to induce apoptosis in a caspase-dependent manner across various cancer cell types.
Studies in T-cell lymphoma and T-cell acute lymphoblastic leukemia (T-ALL) cell lines, such as MyLa and MOLT-4, confirm this mechanism. Treatment with this compound leads to the activation of caspase-3, a key executioner caspase. The activation of this caspase cascade is a hallmark of apoptosis and results in the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death. uams.edu This caspase-mediated induction of apoptosis is the ultimate mechanism through which this compound exerts its cytotoxic effects on BCL-xL-dependent cancer cells. uams.edu
Table 3: Mentioned Chemical Compounds
| Compound Name | Description |
|---|---|
| This compound | A BCL-xL-targeting PROTAC degrader. |
| Venetoclax (ABT-199) | A selective BCL-2 inhibitor. |
| Navitoclax (ABT-263) | A dual BCL-xL/BCL-2 inhibitor. |
| Gemcitabine | A chemotherapeutic agent. |
| Trametinib | A MEK inhibitor. |
| Afatinib | A pan-EGFR inhibitor. |
| Sotorasib | A KRAS G12C inhibitor. |
| Docetaxel | A chemotherapeutic agent. |
| Doxorubicin | A chemotherapeutic agent. |
| Vincristine | A chemotherapeutic agent. |
| Paclitaxel | A chemotherapeutic agent. |
| AZD8055 | An mTOR inhibitor. |
Impact on Other BCL-2 Family Members (BCL-2, MCL-1)
A key aspect of this compound's profile is its selectivity for BCL-XL over other B-cell lymphoma 2 (BCL-2) family members like BCL-2 and Myeloid Cell Leukemia 1 (MCL-1).
BCL-2: Despite being derived from ABT-263, which has an affinity for BCL-2, this compound does not induce the degradation of the BCL-2 protein in the cancer cell lines that have been tested. explorationpub.comaacrjournals.org The inability to form a stable ternary complex between this compound, BCL-2, and VHL is thought to be the reason for this specificity. aacrjournals.org
MCL-1: Studies have shown that this compound does not significantly affect the levels of MCL-1. mdpi.comfrontiersin.org In some instances, any observed degradation of BCL-2 or MCL-1 at higher concentrations of this compound is likely an indirect effect resulting from caspase activation during apoptosis. nih.gov However, some research indicates that BCL-XL inhibition by this compound can lead to an increase in MCL-1 levels as a compensatory mechanism. researchgate.net
Specificity Profile and Off-Target Considerations
The design of this compound as a PROTAC allows for a favorable specificity profile, particularly concerning its effects on tumor cells versus platelets.
Selective Degradation in Tumor Cells vs. Platelets
A significant limitation of BCL-XL inhibitors like Navitoclax (ABT-263) is on-target thrombocytopenia, as platelets rely on BCL-XL for their survival. nih.govashpublications.org this compound was engineered to overcome this toxicity. ashpublications.org
In vitro studies have demonstrated that this compound is significantly less toxic to platelets compared to ABT-263. nih.govashpublications.org For instance, while ABT-263 is highly toxic to both MOLT-4 T-cell acute lymphoblastic leukemia (T-ALL) cells and platelets, this compound shows minimal effect on platelet viability even at high concentrations. nih.gov In one study, the EC50 of this compound for MyLa T-cell lymphoma cells was less than 10 nM, whereas for human platelets it was greater than 3 μM. ashpublications.org
this compound efficiently degrades BCL-XL in various cancer cell lines. For example, in MOLT-4 T-ALL cells, this compound induced BCL-XL degradation with a half-maximal degradation concentration (DC50) of 63 nM and a maximum degradation (Dmax) of over 90%. explorationpub.com In contrast, only a minor reduction in BCL-XL levels (Dmax of 26%) was seen in human platelets treated with this compound. explorationpub.com
Role of VHL Expression Levels in Cell Selectivity
The selective action of this compound is largely attributed to the differential expression of the VHL E3 ligase.
Platelets express very low levels of VHL, which is necessary for this compound to mediate BCL-XL degradation. nih.govashpublications.orgnih.gov This minimal VHL expression spares platelets from the apoptotic effects of this compound. ashpublications.org
Conversely, many human tumor cells exhibit high levels of VHL expression, making them susceptible to this compound-induced BCL-XL degradation. nih.govnih.gov However, it's important to note that the level of VHL expression in tumor cells does not always correlate with the sensitivity to this compound-induced cell death. frontiersin.orgfrontiersin.org
Combinatorial Strategies In Vitro
The targeted nature of this compound makes it a prime candidate for combination therapies to enhance anti-cancer efficacy.
Synergy with BCL-2 Selective Inhibitors (e.g., ABT199/Venetoclax)
For cancers that depend on both BCL-XL and BCL-2 for survival, combining this compound with a BCL-2 selective inhibitor like Venetoclax (ABT-199) has shown promising synergistic effects.
In T-ALL and small-cell lung cancer (SCLC) cell lines co-dependent on BCL-XL and BCL-2, the combination of this compound and Venetoclax has demonstrated significantly greater potency in reducing cell viability compared to either agent alone. ashpublications.orgmdpi.combiorxiv.orgashpublications.org
Studies in post-myeloproliferative neoplasm secondary acute myeloid leukemia (post-MPN sAML) models also showed synergistic anti-leukemic activity with a combination index of less than 1.0. ashpublications.orgresearchgate.net
Combinations with Conventional Chemotherapeutic Agents (e.g., Irinotecan (B1672180), Paclitaxel, Azacytidine, Gemcitabine)
This compound has also been evaluated in combination with various conventional chemotherapy drugs, showing the potential to sensitize cancer cells to these agents.
Irinotecan: In models of fibrolamellar carcinoma, the combination of this compound and irinotecan demonstrated remarkable synergy in vitro. larvol.com
Azacytidine: In post-MPN sAML models, combining this compound with azacytidine resulted in synergistic anti-leukemia cell viability. ashpublications.orgresearchgate.net A combination of 50 nM this compound and 100 nM azacytidine led to a 76% reduction in colony count in CFU assays using primary patient cells. ashpublications.orgresearchgate.net
Gemcitabine: In pancreatic cancer models, the combination of this compound and gemcitabine synergistically induced cell death and reduced colony formation in vitro. aacrjournals.orgaacrjournals.org This synergy is attributed to the dual targeting of MCL-1 (downregulated by gemcitabine) and BCL-XL (degraded by this compound). aacrjournals.org
Other Agents: Synergistic effects have also been reported with docetaxel in breast cancer models and with a combination of vincristine, dexamethasone, and L-asparaginase in T-ALL models. explorationpub.com
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 / IC50 | BCL-XL Degradation (DC50/Dmax) | Reference |
|---|---|---|---|---|
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | EC50 = 0.052 µM | DC50 = 63 nM, Dmax = 90.8% | nih.govexplorationpub.com |
| MyLa | T-cell Lymphoma | EC50 < 10 nM | N/A | ashpublications.org |
| JAK2-mutant AML | Acute Myeloid Leukemia | Average IC50: 1.6±0.8µM | N/A | ashpublications.orgresearchgate.net |
Table 2: Compound Names Mentioned in the Article
| Compound Name | Alternate Name(s) | Description |
|---|---|---|
| This compound | A BCL-XL targeting PROTAC | |
| ABT-199 | Venetoclax | A selective BCL-2 inhibitor |
| ABT-263 | Navitoclax | A dual BCL-2/BCL-XL inhibitor |
| Irinotecan | A conventional chemotherapeutic agent | |
| Paclitaxel | A conventional chemotherapeutic agent | |
| Azacytidine | A conventional chemotherapeutic agent | |
| Gemcitabine | A conventional chemotherapeutic agent | |
| Docetaxel | A conventional chemotherapeutic agent | |
| Vincristine | A conventional chemotherapeutic agent | |
| Dexamethasone | A corticosteroid often used in chemotherapy regimens |
Combinations with Targeted Kinase Inhibitors (e.g., MEK inhibitors, EGFR inhibitors, mTOR inhibitors, JAK2 inhibitors)
The in vitro efficacy of this compound, a proteolysis-targeting chimera (PROTAC) that selectively degrades B-cell lymphoma-extra-large (BCL-XL), has been significantly enhanced when used in combination with various targeted kinase inhibitors. Research across multiple cancer types demonstrates synergistic or additive anti-tumor effects, highlighting a promising strategy to overcome resistance and improve therapeutic outcomes.
Combination with MEK and EGFR Inhibitors
In KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), the combination of a MEK inhibitor and a BCL-XL inhibitor has been shown to be synthetically lethal. aacrjournals.org However, clinical responses in PDAC have been limited, often due to amplified epidermal growth factor receptor (EGFR) signaling. researchgate.net To address this, a triplet regimen combining the MEK inhibitor trametinib, the BCL-XL degrader this compound, and the pan-EGFR/HER inhibitor afatinib has been investigated in primary human pancreatic cancer cell lines. aacrjournals.orgnih.gov
In vitro studies revealed that while single-agent treatments were not effective, the doublet of trametinib and this compound showed efficacy in one of four tested cell lines. aacrjournals.org The addition of afatinib to create a triplet combination resulted in statistically superior synergistic effects, suppressing cell growth and inducing cell death in all four primary human pancreatic cancer cell lines tested. aacrjournals.orgnih.govnih.gov
Similarly, in BRAFV600E colorectal cancer (CRC), combining the BRAF inhibitor encorafenib (B612206) with this compound led to a significant increase in apoptosis induction in vitro. larvol.competermac.org
Combination with mTOR Inhibitors
The combination of this compound with mTOR inhibitors has shown significant synergistic activity, particularly in small-cell lung cancer (SCLC) models co-dependent on BCL-XL and Myeloid Cell Leukemia 1 (MCL-1) for survival. nih.gov In vitro studies using SCLC cell lines (H378 and H1048) demonstrated that the combination of this compound with the mTOR inhibitor AZD8055 synergistically reduced cell viability and more effectively induced apoptosis compared to either agent alone. researchgate.netresearchgate.net
Similar synergistic effects were observed with the mTOR inhibitor everolimus (B549166). researchgate.net The combination of this compound and everolimus synergistically killed G12D-mutated pancreatic cancer cells in vitro. aacrjournals.org This combination was also effective in clearing senescent cells, which are known to depend on BCL-XL and MCL-1 for survival. aacrjournals.org
Combination with JAK2 Inhibitors
In preclinical models of JAK2-mutant acute myeloid leukemia (AML) that can arise from myeloproliferative neoplasms (MPN), this compound has been evaluated in combination with the JAK2 inhibitor ruxolitinib (B1666119). larvol.com Studies showed that the combination of this compound and ruxolitinib resulted in synergistic or additive growth-inhibitory effects. bloodcancerstoday.comashpublications.org At 72 hours of treatment, the combination of this compound with ruxolitinib demonstrated a strong synergistic effect. bloodcancerstoday.com This combination also led to efficient degradation of BCL-XL and activation of apoptosis. researchgate.net In ruxolitinib-resistant JAK2-mutant cell lines, this compound as a single agent was able to reduce cell viability, and this effect was enhanced with combination treatments. bloodcancerstoday.comresearchgate.net
The following table summarizes the in vitro combination studies of this compound with targeted kinase inhibitors.
| Cancer Type | Combination Agent(s) | Kinase Target | In Vitro Model | Observed Effect | Reference |
|---|---|---|---|---|---|
| Pancreatic Ductal Adenocarcinoma (PDAC) | Trametinib + Afatinib | MEK + EGFR/HER | Primary human pancreatic cancer cell lines | Synergistic suppression of cell growth and induction of cell death. | aacrjournals.orgnih.gov |
| BRAFV600E Colorectal Cancer (CRC) | Encorafenib | BRAF | BRAFV600E CRC cell lines | Significantly increased apoptosis induction. | larvol.competermac.org |
| Small-Cell Lung Cancer (SCLC) | AZD8055 | mTOR | H378 and H1048 SCLC cell lines | Synergistic reduction in viability and increased apoptosis. | researchgate.netresearchgate.net |
| Pancreatic Cancer (G12D-mutant) | Everolimus | mTOR | G12D-mutated pancreatic cancer cells | Synergistic killing of cancer cells and clearance of senescent cells. | aacrjournals.org |
| JAK2-mutant AML | Ruxolitinib | JAK2 | JAK2-mutant AML cell lines | Synergistic/additive growth inhibition and apoptosis induction. | bloodcancerstoday.comashpublications.org |
Mechanisms Underlying Synergistic Antitumor Activity
The synergistic effects observed when combining this compound with targeted kinase inhibitors stem from the simultaneous disruption of multiple, often complementary, cancer cell survival pathways.
Dual Targeting of Anti-Apoptotic Pathways
A primary mechanism of synergy involves the dual inhibition of key anti-apoptotic proteins BCL-XL and MCL-1. researchgate.net In SCLC models, this compound effectively degrades BCL-XL, which can lead to an increased association of the pro-apoptotic protein BIM with MCL-1. researchgate.net The concurrent use of an mTOR inhibitor like AZD8055 or everolimus suppresses the expression of MCL-1. researchgate.netresearchgate.net This two-pronged attack—degrading BCL-XL and downregulating MCL-1—prevents BIM from being sequestered by either protein, thereby liberating it to trigger apoptosis. researchgate.net
Similarly, in KRAS-mutant cancers, treatment with inhibitors like sotorasib can lead to the stabilization of BIM. researchgate.net However, this does not induce apoptosis because the stabilized BIM is sequestered by BCL-XL. researchgate.netresearchgate.net Co-treatment with this compound degrades BCL-XL, thus inhibiting this interaction and leading to enhanced apoptosis. researchgate.net
Inhibition of Downstream Signaling and Overcoming Resistance
In KRAS-mutant pancreatic cancer, resistance to MEK and BCL-XL inhibition is often driven by EGFR signaling. The triplet combination of this compound, the MEK inhibitor trametinib, and the EGFR inhibitor afatinib achieves synergy by comprehensively blocking these interconnected pathways. researchgate.netnih.gov Pathway analysis revealed that the addition of afatinib to the trametinib and this compound doublet further inhibited key effectors of the PI3K/AKT pathway (including p90RSK and p70S6K) and also suppressed the P38 MAPK pathway. nih.govlarvol.com
Modulation of Pro-Apoptotic Proteins
In BRAFV600E colorectal cancer, the combination of a BRAF inhibitor (encorafenib) and this compound enhances apoptosis. This effect is partially dependent on the induction of the pro-apoptotic protein BIM. petermac.org The BRAF inhibitor fails to efficiently induce apoptosis on its own despite increasing BIM expression, because the cancer cells also express high basal levels of BCL-XL. By degrading BCL-XL, this compound allows the induced BIM to effectively initiate the apoptotic cascade. petermac.org
The following table details the mechanisms of synergy for this compound combination therapies.
| Combination | Cancer Type | Mechanism of Synergy | Reference |
|---|---|---|---|
| This compound + mTOR Inhibitor (AZD8055/Everolimus) | SCLC, Pancreatic Cancer | This compound degrades BCL-XL while the mTOR inhibitor suppresses MCL-1 expression. This disrupts the MCL-1/BIM interaction, freeing BIM to induce apoptosis. | researchgate.netresearchgate.netaacrjournals.org |
| This compound + MEK Inhibitor (Trametinib) + EGFR Inhibitor (Afatinib) | Pancreatic Ductal Adenocarcinoma | In addition to MEK and BCL-XL inhibition, blocking EGFR signaling further inhibits downstream PI3K/AKT and P38 MAPK pathway effectors. | nih.govlarvol.com |
| This compound + BRAF Inhibitor (Encorafenib) | BRAFV600E Colorectal Cancer | Enhanced apoptosis is achieved by combining BCL-XL degradation with BRAF inhibition, an effect partially dependent on BIM induction. | petermac.org |
| This compound + KRAS G12C Inhibitor (Sotorasib) | KRAS G12C-mutated Cancers | This compound inhibits the sotorasib-induced BCL-XL/BIM interaction, leading to enhanced apoptosis. | researchgate.net |
| This compound + JAK2 Inhibitor (Ruxolitinib) | JAK2-mutant AML | Combination leads to synergistic anti-leukemic effects through on-target BCL-XL degradation and induction of apoptosis. Some combinations also reduce MCL-1 levels. | larvol.comashpublications.org |
In Vivo Efficacy and Pharmacological Profiles of Dt2216
Monotherapy Efficacy in Xenograft and Patient-Derived Xenograft (PDX) Models
DT2216 has been evaluated as a single agent in several cancer types known to be dependent on BCL-XL for survival. These studies have consistently highlighted its ability to induce tumor regression and inhibit tumor growth without the significant thrombocytopenia associated with earlier BCL-XL inhibitors. nih.gov
In mouse xenograft models of T-cell acute lymphoblastic leukemia (T-ALL), this compound has shown marked efficacy. aacrjournals.org Studies using MOLT-4 T-ALL xenografts revealed that this compound was more effective at suppressing tumor growth compared to the BCL-2/BCL-XL inhibitor, ABT263. nih.gov Dose-escalation studies indicated a dose-dependent antitumor effect. nih.gov Furthermore, in a chemotherapy-resistant T-ALL patient-derived xenograft (PDX) model, this compound demonstrated synergistic effects when combined with conventional chemotherapy. aacrjournals.org Treatment with this compound in T-ALL xenograft models led to the degradation of BCL-XL within the tumor tissue, confirming its mechanism of action in vivo. aacrjournals.orgresearchgate.net In a separate T-ALL PDX model, this compound therapy reduced the leukemia burden, delayed disease progression, and significantly extended the survival of the mice. ashpublications.org
| T-ALL Xenograft Model | Key Findings |
| MOLT-4 | This compound was more potent than ABT263 in suppressing tumor growth. nih.govresearchgate.net |
| Patient-Derived Xenograft (PDX) | This compound showed synergistic effects with chemotherapy in a chemoresistant model. aacrjournals.org |
| Patient-Derived Xenograft (PDX) | Monotherapy reduced leukemia burden and prolonged survival. ashpublications.org |
The therapeutic potential of this compound has been investigated in T-cell lymphoma (TCL) xenograft and PDX models. nih.gov In these models, particularly those dependent on BCL-XL, this compound has shown significant activity. d-nb.infonih.gov For instance, in a TCL PDX mouse model that is dependent on both BCL-2 and BCL-XL, the combination of this compound with the BCL-2 inhibitor ABT199 synergistically reduced the disease burden and improved survival. d-nb.infonih.gov The compound was effective in promoting apoptosis in TCL xenograft models, leading to rapid tumor regression and improved survival in mice. explorationpub.com
| T-cell Lymphoma Xenograft Model | Key Findings |
| Patient-Derived Xenograft (PDX) | Combination with ABT199 synergistically reduced disease burden and improved survival in a BCL-2/BCL-XL co-dependent model. d-nb.infonih.gov |
| T-cell Lymphoma Xenograft | Induced rapid tumor regression and improved survival. explorationpub.com |
In the context of small cell lung cancer (SCLC), this compound has been evaluated in xenograft models, often in combination with other therapeutic agents. nih.gov For example, in an H146 SCLC xenograft model, which is co-dependent on BCL-XL and BCL-2, the combination of this compound with a BCL-2 inhibitor showed synergistic antitumor activities. biorxiv.org Further studies in both cell line-derived and patient-derived SCLC xenografts demonstrated that combining this compound with the mTOR inhibitor AZD8055 significantly inhibited tumor growth. researchgate.net
| Small Cell Lung Cancer Xenograft Model | Key Findings |
| H146 Xenograft | Combination with a BCL-2 inhibitor showed synergistic antitumor activity. nih.govbiorxiv.org |
| Cell line-derived and PDX | Combination with AZD8055 significantly inhibited tumor growth. researchgate.net |
The efficacy of this compound has also been explored in pancreatic cancer PDX models, primarily in combination with the standard-of-care chemotherapy, gemcitabine (B846). aacrjournals.orgnih.gov Research has identified BCL-XL as a key factor in gemcitabine resistance. aacrjournals.orgnih.gov In vivo studies showed that the combination of this compound and gemcitabine significantly inhibited tumor growth and prolonged the survival of mice with pancreatic cancer PDX tumors compared to either agent alone. aacrjournals.orgnih.gov This synergistic effect is attributed to this compound-induced degradation of BCL-XL. aacrjournals.orgnih.gov
| Pancreatic Cancer Xenograft Model | Key Findings |
| Patient-Derived Xenograft (PDX) | Combination with gemcitabine significantly inhibited tumor growth and prolonged survival. aacrjournals.orgnih.gov |
| G-68 Patient-Derived Xenograft | The combination of this compound and gemcitabine demonstrated increased antitumor efficacy. aacrjournals.org |
In triple-negative breast cancer (TNBC) xenograft models, such as those using MDA-MB-231 cells, this compound has been assessed in combination therapies. nih.gov When combined with docetaxel (B913), this compound led to greater reductions in tumor growth than either agent used as a monotherapy. biocentury.com This suggests a potential role for this compound in sensitizing TNBC tumors to conventional chemotherapy.
| Triple Negative Breast Cancer Xenograft Model | Key Findings |
| MDA-MB-231 Xenograft | Combination with other therapeutic agents showed efficacy. nih.gov |
| Xenograft Mouse Model | Combination with docetaxel resulted in greater tumor growth reduction compared to monotherapy. biocentury.com |
Specifically, in MyLa TCL xenograft models, this compound monotherapy was highly effective. nih.govd-nb.infonih.gov It significantly inhibited tumor growth, and in some cases, induced rapid tumor regression. goettingen-research-online.de This was observed even in models where the dual BCL-2/XL inhibitor ABT263 had no significant effect. goettingen-research-online.de The antitumor effects in these models were associated with a significant reduction in BCL-XL expression and the activation of the caspase cascade in the tumor xenografts. goettingen-research-online.de
| MyLa TCL Xenograft Model | Key Findings |
| MyLa Xenograft | This compound monotherapy was highly effective and significantly inhibited tumor growth. nih.govd-nb.infonih.gov |
| MyLa Xenograft (ABT263-resistant) | This compound induced rapid tumor regression and increased survival in mice that failed to respond to ABT263. goettingen-research-online.de |
Fibrolamellar Carcinoma Xenograft Models
Research into therapies for fibrolamellar carcinoma (FLC), a rare liver cancer, has involved the use of patient-derived xenografts (PDX). nih.gov In these preclinical models, inhibition of the anti-apoptotic protein BCL-XL was identified as a promising therapeutic strategy, showing synergy with various systemic therapies. nih.gov However, targeting BCL-XL with conventional inhibitors has been challenging due to on-target toxicity, specifically severe thrombocytopenia. nih.gov
To circumvent this, the proteolysis targeting chimera (PROTAC) this compound was tested in FLC models. nih.gov this compound is designed to induce the degradation of BCL-XL via the von Hippel-Lindau (VHL) E3 ligase, which has minimal expression in platelets, thereby sparing them. nih.gov Studies using xenografts derived from patients with FLC demonstrated that the combination of this compound with the chemotherapy agent irinotecan (B1672180) resulted in remarkable synergy. nih.gov This efficacy was observed both in vitro using cells taken directly from patient surgical resections and in vivo within the xenograft models. nih.gov These preclinical findings have supported the initiation of a clinical trial to evaluate this combination in patients with FLC. fibrofoundation.orgmedpath.com
Post-MPN sAML Xenograft Models
In preclinical models of secondary acute myeloid leukemia (sAML) that evolves from a myeloproliferative neoplasm (post-MPN sAML), this compound has demonstrated significant antileukemic efficacy as a single agent. nih.govnih.gov Studies have shown that post-MPN AML cells are dependent on BCL-XL for survival. nih.govashpublications.org In cell line-derived xenograft (CDX) models using SET2 cells, this compound monotherapy effectively reduced the leukemic burden and extended the survival of the subjects compared to the vehicle group. ashpublications.org This therapeutic effect was associated with the on-target degradation of BCL-XL. nih.govashpublications.orgresearchgate.net The compound was effective in eliminating viable JAK2-mutant AML cells, including in primary samples and cell line-derived xenograft models. nih.govnih.govresearchgate.net
Combination Therapy Efficacy in Preclinical Models
This compound in Combination with BCL-2 Inhibitors
The combination of this compound with BCL-2 inhibitors has shown synergistic effects in various hematologic cancer models. In T-cell acute lymphoblastic leukemia (T-ALL), the combination of this compound with the BCL-2 inhibitor ABT-199 (venetoclax) synergistically reduced cell viability. ashpublications.org Furthermore, in a T-cell lymphoma (TCL) patient-derived xenograft (PDX) model that was dependent on both BCL-2 and BCL-XL, the combination of this compound and ABT-199 was more effective than either agent alone. nih.gov This combination led to a greater reduction in disease burden and improved survival. nih.gov Similarly, combining this compound with venetoclax (B612062) has shown potent efficacy in post-MPN sAML models in vitro. ashpublications.org
This compound in Combination with Chemotherapy Agents
This compound has been evaluated in combination with standard chemotherapy, demonstrating enhanced efficacy in preclinical models. In T-ALL PDX models, combining this compound with a VDL chemotherapy regimen (VCR, Dexa, L-ASP) resulted in a significant extension of survival. ashpublications.org This enhanced effect was observed in both a chemoresistant (CU76) and a chemosensitive (D115) model. ashpublications.org In the chemoresistant model, VDL chemotherapy alone had no effect on leukemia progression, highlighting the significant contribution of this compound to the combination's efficacy. ashpublications.org
For solid tumors, the combination of this compound and the topoisomerase inhibitor irinotecan has shown remarkable synergy in patient-derived xenografts of fibrolamellar carcinoma. nih.gov This has prompted a clinical trial to investigate the combination for FLC and other solid tumors. fibrofoundation.orgfibrofoundation.org
This compound in Combination with Other Targeted Agents
The efficacy of this compound has been tested in combination with several other targeted therapeutic agents in preclinical cancer models.
With Sotorasib (B605408): In KRASG12C-mutated cancer models, combining this compound with the KRASG12C inhibitor sotorasib significantly improved antitumor efficacy in vivo compared to sotorasib monotherapy. nih.govresearchgate.net While this compound alone had no significant effect on tumor growth in these models, its addition to sotorasib led to significant tumor inhibition. nih.gov This combination was found to be synergistic, enhancing apoptosis in cancer cell lines. nih.govbrainly.com
With Azacytidine (AZA): In post-MPN sAML models, this compound combined with the hypomethylating agent azacytidine demonstrated potent and synergistic antileukemic effects. nih.govashpublications.org The combination effectively inhibited the clonogenic potential of CD34+ leukemia cells from patients with post-MPN AML. nih.govnih.gov In clonogenic assays, the combination of this compound and AZA led to a 76% reduction in colony count, which was greater than the reduction seen with either this compound (69%) or AZA (30%) alone. ashpublications.orgbloodcancerstoday.com
With Ruxolitinib (B1666119): For JAK2-mutated AML, the combination of this compound with the JAK inhibitor ruxolitinib showed synergistic growth inhibition in ruxolitinib-resistant SET2 cells. ashpublications.org This suggests a potential strategy for overcoming resistance to JAK inhibitors. bloodcancerstoday.comashpublications.org
With MCL-1 Inhibitors: The combination of this compound with the MCL-1 inhibitor S63845 showed synergistic effects in post-MPN sAML cell lines. ashpublications.orgbloodcancerstoday.com
With mTOR Inhibitors: In small-cell lung cancer (SCLC) models co-dependent on BCL-XL and MCL-1, the combination of this compound with the mTOR inhibitor AZD8055 significantly inhibited the growth of both cell line-derived and patient-derived xenografts. nih.gov
Assessment of Tumor Burden Reduction and Survival Benefit
Preclinical studies across various cancer models have consistently demonstrated that this compound, both as a single agent and in combination, leads to a reduction in tumor burden and provides a survival benefit.
In Post-MPN sAML: In a SET2 cell line-derived xenograft model, this compound monotherapy significantly reduced the leukemic burden and extended survival compared to a vehicle group. ashpublications.org
In T-ALL: In T-ALL PDX models, this compound treatment reduced the leukemia burden and delayed disease progression. ashpublications.org When combined with VDL chemotherapy, it significantly extended the survival of mice in both chemoresistant and chemosensitive models. ashpublications.org
In T-Cell Lymphoma: For a TCL PDX model, the combination of this compound and ABT-199 synergistically reduced the disease burden and improved survival. nih.gov
In Small-Cell Lung Cancer: In a genetically engineered mouse model of SCLC, the combination of this compound and the mTOR inhibitor AZD8055 reduced tumor burden and was accompanied by increased survival. nih.gov
The following table summarizes the key efficacy findings for this compound in various preclinical models.
| Cancer Model | Xenograft Type | This compound Treatment | Key Efficacy Outcome |
| Fibrolamellar Carcinoma | Patient-Derived (PDX) | Combination with Irinotecan | Remarkable synergy in reducing tumor growth. nih.gov |
| Post-MPN sAML | Cell Line-Derived (CDX) | Single Agent | Reduced leukemic burden and extended survival. ashpublications.org |
| T-ALL | Patient-Derived (PDX) | Single Agent | Reduced leukemia burden and delayed progression. ashpublications.org |
| T-ALL | Patient-Derived (PDX) | Combination with VDL Chemotherapy | Significant extension of survival. ashpublications.org |
| T-Cell Lymphoma | Patient-Derived (PDX) | Combination with ABT-199 | Synergistic reduction in disease burden and improved survival. nih.gov |
| KRASG12C-Mutated Cancers | Cell Line-Derived (CDX) | Combination with Sotorasib | Significant tumor growth inhibition compared to monotherapy. nih.gov |
| Small-Cell Lung Cancer | PDX & GEMM¹ | Combination with AZD8055 | Significant inhibition of tumor growth and increased survival. nih.gov |
¹Genetically Engineered Mouse Model
The following table details the synergistic effects observed when combining this compound with other targeted agents in JAK2-mutant AML models, as measured by the Combination Index (CI), where a value <1 indicates synergy. ashpublications.org
| Combination Agent | Average Combination Index (CI) at 72 hours |
| S63845 (MCL-1 Inhibitor) | 0.13 bloodcancerstoday.comashpublications.org |
| Azacytidine (AZA) | 0.17 bloodcancerstoday.comashpublications.org |
| Ruxolitinib | 0.36 bloodcancerstoday.comashpublications.org |
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models
The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound have been evaluated in various preclinical models, providing insights into its absorption, distribution, metabolism, excretion, and mechanism of action in vivo.
In vivo studies have confirmed that this compound effectively engages its target, BCL-XL, leading to its degradation in tumor tissues. ashpublications.orgaacrjournals.org In a SET2 AML xenograft model, treatment with this compound resulted in over 60% degradation of BCL-XL in leukemic cells after just two doses. ashpublications.org This on-target activity is crucial for the anti-tumor efficacy of this compound.
The degradation of BCL-XL by this compound is dependent on the Von Hippel-Lindau (VHL) E3 ligase, which is recruited by the PROTAC to ubiquitinate BCL-XL, marking it for proteasomal degradation. nih.govcancer.gov This mechanism has been confirmed in multiple tumor cell lines. nih.gov The expression of VHL in tumor cells is a key determinant of this compound's activity. nih.gov
The antitumor efficacy of this compound has been directly associated with its ability to induce BCL-XL degradation in vivo. aacrjournals.org This degradation leads to the induction of apoptosis, as evidenced by the activation of caspases in tumor xenografts. researchgate.net
A clear relationship between this compound exposure and its anti-tumor efficacy has been established in preclinical studies. Dose-escalation studies in a MOLT-4 T-ALL xenograft model demonstrated that a weekly administration of 15 mg/kg of this compound was more effective in suppressing tumor growth than a 7.5 mg/kg dose. nih.govmedchemexpress.com
Pharmacokinetic analyses in mice have shown the plasma concentrations of this compound following intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.) administration. researchgate.net These studies provide essential data for determining optimal dosing regimens to achieve therapeutic concentrations in tumors.
The in vivo efficacy of this compound has been demonstrated across a range of tumor models. In a MyLa T-cell lymphoma xenograft model, this compound administered at 10 mg/kg every four days significantly inhibited tumor growth and induced rapid tumor regression, even in tumors that had failed to respond to the BCL-XL inhibitor ABT263. researchgate.netexplorationpub.com In post-MPN AML xenograft models, this compound reduced tumor burden by degrading BCL-XL. ashpublications.orgresearchgate.netnih.gov Furthermore, in a T-ALL PDX model, this compound in combination with venetoclax synergistically reduced disease burden and improved survival. nih.gov
| Cancer Model | Treatment Regimen | Outcome | Reference |
|---|---|---|---|
| SET2 AML Xenograft | 15 mg/kg i.p. every 4 days | Reduced tumor burden, >60% BCL-XL degradation | ashpublications.org |
| MOLT-4 T-ALL Xenograft | 15 mg/kg/wk i.p. | Potent inhibition of tumor growth | ashpublications.org |
| MyLa TCL Xenograft | 10 mpk/q4d i.p. | Significant tumor growth inhibition and regression | researchgate.net |
| TCL PDX Model | This compound + ABT199 | Synergistically reduced disease burden and improved survival | nih.gov |
| Pancreatic Cancer PDX | This compound + Gemcitabine | More effective tumor growth inhibition and increased survival | nih.gov |
Translational Research and Clinical Development of Dt2216
Current Clinical Trial Landscape
The clinical evaluation of DT2216 is proceeding through various phases to establish its utility as a cancer therapeutic. Preclinical research has demonstrated that this compound can effectively treat various solid and hematologic tumors, both as a standalone agent and in combination with chemotherapy. biospace.combiospace.com
A significant step in the clinical journey of this compound is the first-in-human, Phase 1 trial (NCT04886622). biospace.commycancergenome.org This open-label, dose-escalation study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary clinical activity of this compound. mycancergenome.org The trial enrolled patients with advanced or metastatic solid tumors and hematologic malignancies that were no longer responsive to standard treatments. biospace.commycancergenome.org The primary goal was to identify the maximum tolerated dose and a recommended dose for future Phase 2 studies. mycancergenome.org This study marked the first time a protein degrader targeting the BCL family of proteins was administered to humans. biospace.com Preclinical findings supporting this trial showed that this compound selectively prompts the degradation of BCL-XL in cancer cells, which can lead to apoptosis or increase the cancer cells' susceptibility to chemotherapy. biospace.comtargetedonc.com The study has been completed. medpath.compatsnap.com
Table 1: Overview of NCT04886622 Clinical Trial
| Identifier | Title | Status | Phase | Conditions |
| NCT04886622 | A Study of this compound in Relapsed/Refractory Malignancies | Completed | Phase 1 | Solid Tumor; Hematologic Malignancy |
Following the initial Phase 1 study, more targeted clinical trials have been initiated to explore the efficacy of this compound in specific cancer types known to be dependent on BCL-XL.
Preclinical studies have shown that this compound is an effective treatment for T-cell lymphoma. prnewswire.comufl.edu Many T-cell lymphomas re-express BCL-XL, which is essential for their survival as a malignancy. prnewswire.comufl.edu Research has indicated that this compound selectively kills BCL-XL-dependent T-cell lymphoma cells in laboratory settings and was highly effective against these cancer xenografts in mice. researchgate.net These promising preclinical results support the clinical testing of this compound in patients with T-cell lymphomas that depend on BCL-XL. researchgate.net While a specific trial for T-cell lymphoma is not yet listed as recruiting, the strong preclinical data and regulatory designations suggest this is a key area of interest. targetedonc.comprnewswire.com
A Phase 1/2 clinical trial (NCT06620302) is underway to evaluate this compound in combination with irinotecan (B1672180) for children, adolescents, and young adults with relapsed or refractory solid tumors, with a specific cohort for fibrolamellar carcinoma (FLC). fibrofoundation.orgclinicaltrials.govcancer.gov This rare and aggressive liver cancer has shown poor response to conventional chemotherapy. fibrofoundation.org The study is sponsored by the Children's Oncology Group. clinicaltrials.gov The Phase 1 portion will enroll patients aged 1 to 21 with various solid tumors to determine the recommended Phase 2 dose of the combination therapy. fibrofoundation.org The Phase 2 portion will focus exclusively on FLC patients up to 39 years old to assess the anti-tumor activity of the this compound and irinotecan combination. fibrofoundation.orgcancer.gov The rationale for this trial stems from research identifying FLC as a cancer that is highly dependent on BCL-XL for survival. fibrofoundation.orgmedpath.com
Table 2: Overview of NCT06620302 Clinical Trial for Fibrolamellar Carcinoma
| Identifier | Title | Status | Phase | Interventions |
| NCT06620302 | Testing the Addition of an Anti-cancer Drug, this compound, to the Usual Chemotherapy Treatment for Relapsed or Refractory Solid Tumors and Fibrolamellar Carcinoma | Not yet recruiting | Phase 1/2 | Drug: this compound, Drug: Irinotecan |
A Phase 1b study (NCT06964009) is being initiated to assess this compound in combination with paclitaxel (B517696) for patients with recurrent platinum-resistant ovarian cancer. medpath.comconquer.orgdana-farber.org This type of ovarian cancer is notoriously difficult to treat, and research has found that targeting the BCL-XL protein can increase cancer cell death. conquer.org The trial aims to determine the highest safe and tolerable dose of this compound when administered with paclitaxel. dana-farber.orgveeva.com It is anticipated that approximately 30 participants will be enrolled in this study. veeva.com
Table 3: Overview of NCT06964009 Clinical Trial for Platinum-Resistant Ovarian Cancer
| Identifier | Title | Status | Phase | Interventions |
| NCT06964009 | A Phase 1b Study of BCL-XL Degrader this compound in Combination With Weekly Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer | Not yet recruiting | Phase 1 | Drug: this compound, Drug: Paclitaxel |
Phase 1/2 Studies for Specific Indications
Regulatory Designations and Their Implications
The U.S. Food and Drug Administration (FDA) has granted several key designations to this compound, acknowledging its potential to address significant unmet medical needs and facilitating its development pathway.
| Regulatory Designation | Indication | Implications |
| Orphan Drug Designation | Treatment of T-cell lymphoma. ufl.edubiospace.comlymphomahub.com | This designation is for drugs intended for rare diseases affecting fewer than 200,000 people in the U.S. It provides benefits such as financial incentives for clinical development and the potential for seven years of market exclusivity upon approval. biospace.com |
| Fast Track Designation | Treatment of adult patients with relapsed or refractory peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL). targetedonc.comprnewswire.com | This program is designed to expedite the development and review of drugs for serious conditions with unmet medical needs. It allows for more frequent interactions with the FDA to discuss the drug's development plan. prnewswire.com |
These designations collectively underscore the potential of this compound as a valuable new therapeutic option and aim to accelerate its journey from clinical trials to patient access. targetedonc.comprnewswire.combiospace.com
Orphan Drug Designation for T-cell Lymphoma
In March 2022, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to this compound for the treatment of T-cell lymphoma. ufl.edulymphomahub.combiospace.com This designation is granted to drugs intended for the treatment, prevention, or diagnosis of rare diseases or conditions affecting fewer than 200,000 people in the United States. biospace.com The designation provides incentives to support clinical development, including the potential for market exclusivity upon approval. biospace.com
The rationale for this designation is based on the role of BCL-XL in T-cell biology. While normal T-cells require BCL-XL for survival during their development in the thymus, they no longer express it after this selection process. ufl.edubiospace.com However, many T-cell lymphomas re-express BCL-XL, which is a mechanism that contributes to their neoplastic transformation and continued survival. ufl.edu Preclinical studies have shown that this compound is an effective treatment for T-cell lymphoma, highlighting its potential to address a significant unmet need for this patient population. ufl.eduprnewswire.com
Fast Track Designation for T-cell Lymphoma
Following the Orphan Drug Designation, the FDA granted Fast Track Designation to this compound in April 2022 for the treatment of adult patients with relapsed or refractory peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL). dtsciences.comtargetedonc.comglobenewswire.com This designation is intended to facilitate the development and expedite the review of drugs that treat serious conditions and fill an unmet medical need. targetedonc.comglobenewswire.com The combination of both Orphan Drug and Fast Track designations underscores the potential of this compound as a significant therapeutic for patients with T-cell lymphoma, a cancer with currently low response rates to approved therapies. targetedonc.com
Biomarkers for Patient Selection and Response Monitoring
The identification of predictive biomarkers is crucial for optimizing the clinical application of this compound. Research has focused on several potential markers to identify patients most likely to respond to treatment and to monitor their response.
BH3 Profiling for BCL-XL Priming
BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold, a state known as "priming". nih.govaacrjournals.org This technique can identify the specific anti-apoptotic BCL-2 family proteins, such as BCL-XL, that a cancer cell depends on for survival. aacrjournals.orgashpublications.org Studies have used BH3 profiling to confirm that cancer cells sensitive to BCL-XL inhibition, including secondary plasma cell leukemia (sPCL) and T-cell acute lymphoblastic leukemia (T-ALL), have a high "BCL-XL primed" profile. frontiersin.orgfrontiersin.orgashpublications.org This indicates that their survival is highly dependent on BCL-XL. Therefore, BH3 profiling can serve as a functional biomarker to identify patients whose tumors are addicted to BCL-XL and are thus more likely to respond to this compound. frontiersin.orgfrontiersin.orgresearchgate.net
Future Directions in Clinical Research for this compound
Future clinical research for this compound is focused on several key areas. A primary direction is the expansion of clinical trials to specific patient populations identified through biomarker analysis. For instance, clinical trials for patients with secondary plasma cell leukemia (sPCL) who show a dependence on BCL-XL have been warranted based on preclinical data. frontiersin.orgresearchgate.net
Combination strategies are another major avenue of investigation. Preclinical studies have demonstrated synergistic antitumor effects when this compound is combined with other agents. larvol.com These include mTOR inhibitors, BCL-2 inhibitors, MCL-1 inhibitors, and conventional chemotherapy. larvol.com Such combinations could potentially overcome resistance mechanisms and improve efficacy in tumors that are not solely dependent on BCL-XL for survival. larvol.comaacrjournals.org
Furthermore, a Phase 1/2 study of this compound in combination with irinotecan is planned for children, adolescents, and young adults with relapsed or refractory solid tumors, with a specific cohort for fibrolamellar carcinoma (FLC). fibrofoundation.org This trial was initiated based on strong preclinical data showing synergy between the two drugs in FLC models. fibrofoundation.orgjci.org The ongoing and planned clinical trials will continue to evaluate this compound both as a monotherapy and in combination therapies across a range of hematologic malignancies and solid tumors. fibrofoundation.orgjci.org
Exploration of New Combinatorial Regimens
The exploration of this compound in combination with other anticancer agents is a cornerstone of its translational development, aimed at enhancing therapeutic efficacy and overcoming drug resistance. Preclinical studies have demonstrated synergistic effects when this compound is combined with various agents across different cancer types.
Hematologic Malignancies: In T-cell lymphomas (TCL) that depend on both BCL-2 and BCL-XL for survival, combining this compound with the BCL-2 inhibitor venetoclax (B612062) (ABT199) has shown synergistic effects. d-nb.info This combination led to a significant reduction in disease burden and improved survival in a TCL patient-derived xenograft (PDX) mouse model. d-nb.info Similarly, in preclinical models of post-myeloproliferative neoplasm secondary acute myeloid leukemia (post-MPN sAML), this compound demonstrated potent synergy with azacytidine, ruxolitinib (B1666119), and venetoclax. ashpublications.org
Solid Tumors: The rationale for combination therapy is particularly strong in solid tumors, which often rely on multiple anti-apoptotic proteins for survival, limiting the efficacy of this compound as a single agent. aacrjournals.org
Pancreatic Cancer: Research has identified BCL-XL as a key mediator of resistance to gemcitabine (B846), a standard-of-care chemotherapy. aacrjournals.orgnih.gov The combination of this compound and gemcitabine resulted in synergistic cell death in multiple pancreatic cancer cell lines and significantly inhibited tumor growth in PDX models. aacrjournals.orgaacrjournals.orgnih.gov The mechanism involves this compound-induced BCL-XL degradation coupled with gemcitabine-mediated suppression of MCL-1. aacrjournals.orgaacrjournals.orgnih.gov
Small-Cell Lung Cancer (SCLC): A subset of SCLC is co-dependent on BCL-XL and MCL-1. nih.gov Combining this compound with the mTOR inhibitor AZD8055, which downregulates MCL-1, led to synergistic killing of SCLC cells and significant tumor growth inhibition in xenograft and genetically engineered mouse models. nih.govresearchgate.net Another approach for SCLC co-dependent on BCL-XL and BCL-2 involves combining this compound with venetoclax, which has shown synergistic antitumor activity. mdpi.combiorxiv.org
KRAS-Mutated Cancers: For KRAS G12C-mutated non-small cell lung, colorectal, and pancreatic cancers, combining this compound with the KRAS G12C inhibitor sotorasib (B605408) has demonstrated synergistic effects in preclinical models, suggesting a strategy to overcome sotorasib resistance. researchgate.net
Fibrolamellar Carcinoma (FLC): Preclinical studies have confirmed that the combination of this compound and the chemotherapy agent irinotecan can synergistically shrink human FLC tumors that have high levels of BCL-XL. fibrofoundation.org This has led to a phase 1/2 clinical trial investigating this combination. fibrofoundation.orgfibrofoundation.orgclinicaltrials.gov
The following table summarizes key preclinical findings for this compound combination therapies.
| Cancer Type | Combination Agent | Rationale | Preclinical Finding | Citation |
|---|---|---|---|---|
| T-Cell Lymphoma (TCL) | Venetoclax (BCL-2 inhibitor) | Co-dependence on BCL-XL and BCL-2 | Synergistically reduced disease burden and improved survival in a PDX model. | d-nb.info |
| Pancreatic Cancer | Gemcitabine | Overcoming gemcitabine resistance mediated by BCL-XL | Synergistically induced cell death and inhibited tumor growth in PDX models. | aacrjournals.orgaacrjournals.orgnih.gov |
| Small-Cell Lung Cancer (SCLC) | AZD8055 (mTOR inhibitor) | Co-dependence on BCL-XL and MCL-1 | Synergistically inhibited tumor growth in xenograft and GEM models. | nih.gov |
| Small-Cell Lung Cancer (SCLC) | Venetoclax (BCL-2 inhibitor) | Co-dependence on BCL-XL and BCL-2 | Synergistic antitumor activities in vitro and in a xenograft model. | biorxiv.org |
| Fibrolamellar Carcinoma (FLC) | Irinotecan | Sensitizing BCL-XL-overexpressing tumors to chemotherapy | Synergistically shrank human FLC tumors in preclinical models. | fibrofoundation.orgjci.org |
| KRAS G12C-Mutated Cancers | Sotorasib (KRAS G12C inhibitor) | Overcoming sotorasib resistance | Synergistic effects in NSCLC, CRC, and pancreatic cancer models. | researchgate.net |
Investigation in Additional Cancer Types
This compound was initially developed with a focus on hematologic malignancies but has since been investigated across a range of solid tumors where BCL-XL is a key survival protein. ufl.edud-nb.info Its efficacy, both as a single agent and in combination, is being actively explored in various cancer types.
Preclinical studies have demonstrated the potential of this compound in:
T-cell Acute Lymphoblastic Leukemia (T-ALL): this compound was shown to be highly cytotoxic to T-ALL cells in vitro and effective in T-ALL PDX models. nih.gov
T-Cell Lymphomas (TCLs): As a single agent, this compound is highly effective against TCL cells that are dependent on BCL-XL. d-nb.info
Breast Cancer: The compound has been shown to inhibit the growth of MDA-MB-231 breast cancer xenografts when used in combination therapies. d-nb.info
Pancreatic Cancer: Beyond its use in combination with gemcitabine, this compound is being explored to overcome resistance to other agents. aacrjournals.orgaacrjournals.orgnih.gov
Lung Cancer: Studies in SCLC have shown its effectiveness in combination regimens. d-nb.infonih.gov
Secondary Plasma Cell Leukemia (sPCL): In myeloma cells, sensitivity to this compound strongly correlates with BCL-XL protein expression levels, indicating its potential in BCL-XL-addicted sPCL. frontiersin.org
Fibrolamellar Carcinoma: A phase 1/2 clinical trial is underway to test this compound with irinotecan, with the phase 2 portion open exclusively to FLC patients. fibrofoundation.orgfibrofoundation.org
A phase 1 clinical trial (NCT04886622) has evaluated this compound in patients with relapsed/refractory solid malignancies, including colorectal and pancreatic cancer. aacrjournals.orgresearchgate.net Following this, Phase 2 trials are being initiated for cutaneous T-cell lymphoma (CTCL) as a monotherapy and in combination with chemotherapy for ovarian cancer and fibrolamellar hepatocellular carcinoma (HCC). aacrjournals.orgresearchgate.net
Strategies for Mitigating Potential Resistance in the Clinic
Understanding and overcoming resistance to this compound is critical for its long-term clinical success. Research has identified several potential mechanisms of resistance and strategies to mitigate them.
One primary mechanism of resistance involves the dysregulation of other BCL-2 family proteins. researchgate.netresearchgate.net Cancer cells may adapt to the degradation of BCL-XL by upregulating other anti-apoptotic proteins, such as MCL-1 or BCL-2, to maintain survival. researchgate.netnih.gov This has been observed in models of resistance to venetoclax and is a predicted mechanism of acquired resistance to this compound. researchgate.net
Strategies to counteract this include:
Rational Combination Therapies: As detailed in section 5.4.1, combining this compound with inhibitors of the compensatory anti-apoptotic proteins (e.g., venetoclax for BCL-2 or MCL-1 inhibitors) is a primary strategy. d-nb.infonih.gov For example, the combination of this compound with the mTOR inhibitor AZD8055 was designed to simultaneously degrade BCL-XL and suppress MCL-1, preventing this escape route. nih.gov
Modulating Upstream Signaling: Resistance can be associated with the activation of upstream signaling pathways. researchgate.net Targeting these pathways, such as with mTOR inhibitors, can prevent the upregulation of compensatory proteins like MCL-1. researchgate.net
Investigating the Tumor Microenvironment: The tumor microenvironment can provide protective signals that allow cancer cells to evade apoptosis. researchgate.net Further research is needed to understand how factors within specific microenvironments might confer resistance to this compound and to develop strategies to disrupt these protective interactions. researchgate.net
Another potential resistance mechanism is a decrease in the efficiency of this compound-mediated BCL-XL degradation. nih.gov In a study of 13 T-ALL cell lines, the one line with significant resistance, SUP-T1, showed less efficient BCL-XL degradation. nih.gov However, resistance was found to be rare and did not correlate with initial levels of BCL-XL, BCL-2, or MCL-1, suggesting that patient selection for early trials should not be limited by these baseline protein levels. nih.gov
The following table summarizes potential resistance mechanisms and mitigation strategies.
| Potential Resistance Mechanism | Description | Mitigation Strategy | Citation |
|---|---|---|---|
| Upregulation of other anti-apoptotic proteins (e.g., MCL-1, BCL-2) | Cancer cells compensate for BCL-XL loss by increasing the expression of other survival proteins to evade apoptosis. | Combine this compound with inhibitors targeting the compensatory proteins (e.g., venetoclax for BCL-2, mTOR inhibitors for MCL-1). | nih.govresearchgate.netnih.gov |
| Decreased BCL-XL Degradation | Reduced efficiency of the PROTAC-mediated degradation process, leading to insufficient depletion of BCL-XL. | Further studies are needed to clarify the specific mechanisms (e.g., changes in VHL ligase function) to design rational combinations. | nih.gov |
| Tumor Microenvironment Sanctuaries | Protective signals from the surrounding microenvironment (e.g., via cell adhesion molecules) suppress pro-apoptotic factors. | Elucidate the specific protective mechanisms to design therapies that disrupt these cell-extrinsic survival signals. | researchgate.net |
Conclusions and Future Perspectives
DT2216 as a Promising BCL-XL Degrader
This compound is a novel proteolysis-targeting chimera (PROTAC) specifically designed to induce the degradation of the anti-apoptotic protein BCL-XL. It functions by recruiting the Von Hippel-Lindau (VHL) E3 ligase to BCL-XL, leading to ubiquitination and subsequent proteasomal degradation of the target protein. nih.govguidetopharmacology.orgexplorationpub.comnih.govcancer.gov This mechanism of action is distinct from traditional small molecule inhibitors, which primarily block protein function rather than causing their degradation. explorationpub.comguidetomalariapharmacology.org
A key advantage of this compound lies in its ability to selectively degrade BCL-XL while sparing platelets, thereby addressing the dose-limiting thrombocytopenia that has hindered the clinical development of previous BCL-XL inhibitors like ABT263 (navitoclax). nih.govguidetopharmacology.orgexplorationpub.comnih.govcancer.govd-nb.info This reduced platelet toxicity is attributed to the minimal expression of the VHL E3 ligase in platelets compared to many tumor cells. nih.govexplorationpub.comnih.govcancer.govnih.gov Preclinical studies have demonstrated that this compound is more potent than ABT263 in inducing tumor cell apoptosis in vitro and inhibiting tumor growth in vivo. nih.gov
Detailed research findings highlight this compound's efficacy in various cancer models. It has shown potent activity against diverse BCL-XL-dependent leukemia and cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL) and multiple myeloma. nih.govd-nb.infonih.govfrontiersin.orggoettingen-research-online.de Studies have reported half-maximal effective concentrations (EC50) in the nanomolar range for killing BCL-XL-dependent T-cell lymphoma cells. nih.govgoettingen-research-online.de
Interactive table: In vitro Sensitivity of BCL-XL-Dependent TCL Cell Lines to this compound
| Cell Line (Cancer Type) | EC50 (nM) |
| MyLa (CTCL) | 5 |
| MJ (CTCL) | 280 |
| MAC2A (ALK-ALCL) | 120 |
| L82 (ALK+ALCL) | 30 |
Data compiled from Source nih.gov. EC50 represents the half maximal effective concentration.
In in vivo studies, this compound has effectively inhibited the growth of several xenograft tumors as a single agent and in combination with other therapeutic agents, without causing significant thrombocytopenia. nih.govnih.govd-nb.infogoettingen-research-online.deaacrjournals.org For instance, this compound significantly inhibited tumor growth in MyLa TCL xenografts in mice and induced rapid tumor regression in mice that had failed to respond to ABT263 treatment. goettingen-research-online.de
Potential Impact on Cancer Treatment Paradigms
The development of this compound represents a significant step forward in targeting BCL-XL, a well-validated cancer target whose inhibition has been limited by toxicity. nih.govnih.gov By overcoming the on-target platelet toxicity associated with traditional BCL-XL inhibitors, this compound has the potential to unlock the therapeutic promise of BCL-XL inhibition for a wider range of cancers. nih.govexplorationpub.com
This compound's ability to induce apoptosis in BCL-XL-dependent cancer cells suggests its potential as a monotherapy in selected patient populations. frontiersin.orgfrontiersin.org Furthermore, preclinical data indicate that this compound can synergize with other BCL-2 family protein inhibitors and conventional chemotherapeutic agents, suggesting its potential utility in combination therapies to overcome resistance and enhance treatment efficacy. nih.govnih.govd-nb.infoaacrjournals.orglarvol.comaacrjournals.org For example, combining this compound with a selective BCL-2 inhibitor like ABT199 has shown synergistic effects in reducing disease burden and improving survival in mouse models dependent on both BCL-2 and BCL-XL. nih.govd-nb.info Combinations with KRASG12C inhibitors have also shown synergistic responses in KRASG12C-mutated cancers by inhibiting sotorasib-induced BCL-XL/BIM interaction, leading to enhanced apoptosis. aacrjournals.org
The potential impact extends to various cancer types where BCL-XL plays a crucial role in survival and drug resistance, including certain leukemias, lymphomas, multiple myeloma, small-cell lung cancer, ovarian cancer, and fibrolamellar hepatocellular carcinoma. nih.govd-nb.infonih.govfrontiersin.orgfrontiersin.orglarvol.comdana-farber.orgaacrjournals.org this compound is currently in Phase 1 clinical trials for relapsed/refractory malignancies (NCT04886622), including studies in recurrent platinum-resistant ovarian cancer and T-cell lymphomas. nih.govfrontiersin.orgdana-farber.orgaacrjournals.orgtargetedonc.com These trials aim to evaluate its safety and efficacy in a clinical setting. nih.govaacrjournals.orgtargetedonc.com
Unanswered Questions and Areas for Future Research
Despite the promising preclinical and early clinical findings, several questions remain regarding the optimal use of this compound and BCL-XL degraders in general.
One area for future research involves further elucidating the mechanisms of resistance to this compound. While resistance appears rare in certain contexts, such as T-ALL cell lines, it can be correlated with decreased BCL-XL degradation. nih.gov However, other resistance mechanisms may exist, as suggested by instances where this compound's cytotoxic IC50 was significantly higher than its DC50 (half-maximal degradation concentration). nih.gov Identifying these mechanisms is crucial for developing strategies to overcome or prevent resistance.
Another important area is the precise reason for the differential formation of ternary complexes with BCL-2 and VHL in live cells compared to in vitro conditions. nih.gov While this compound can form stable ternary complexes with both BCL-2 and BCL-XL with VHL in vitro, it selectively degrades BCL-XL in live cells. nih.govexplorationpub.comaacrjournals.org Understanding the cellular factors that influence ternary complex formation and target specificity will be vital for the rational design of future PROTACs.
Further research is also needed to fully explore the potential of this compound in combination therapies. While preclinical synergy has been shown with various agents, optimal combinations, dosing schedules, and the specific patient populations most likely to benefit from these combinations need to be determined through further preclinical and clinical investigations. nih.govnih.govd-nb.infoaacrjournals.orglarvol.comaacrjournals.org
Finally, while this compound has shown reduced platelet toxicity compared to traditional inhibitors, the possibility of mild thrombocytopenia at high concentrations cannot be entirely ruled out. nih.gov Identifying effective and tolerable doses and schedules will be a critical task in future clinical trials. nih.gov Continued monitoring and evaluation of potential off-target effects and long-term safety in clinical studies are also essential.
Q & A
Q. What is the molecular mechanism of DT2216 in targeting Bcl-xL?
this compound is a proteolysis-targeting chimera (PROTAC) that recruits the Von Hippel-Lindau (VHL) E3 ligase to degrade Bcl-xL, a pro-survival protein overexpressed in cancers like T-cell lymphomas. This degradation disrupts Bcl-xL/BIM interactions, activating caspase-3 and inducing apoptosis in a BAK/BAX-dependent manner . Methodological Insight: Confirm degradation via Western blotting for Bcl-xL and measure apoptosis markers (e.g., cleaved caspase-3) in cell lines like MOLT-4 .
Q. What preclinical models validate this compound’s efficacy?
this compound has been tested in:
- In vitro : T-cell leukemia (MOLT-4) and pancreatic cancer (G-68) cell lines, with EC50 values ranging from 0.052 μM (MOLT-4) to 4.02 μM (G-68) .
- In vivo : Xenograft models of T-cell lymphoma (MyLa, MJ), T-PLL, and pancreatic cancer (PDX models), showing tumor growth inhibition at 7.5–15 mg/kg doses (intraperitoneal, weekly) .
Q. How does this compound reduce platelet toxicity compared to traditional Bcl-xL inhibitors like ABT263?
this compound selectively degrades Bcl-xL in cancer cells while sparing platelets, which rely on Bcl-xL for survival. This selectivity is attributed to differential ubiquitin-proteasome system activity between cell types . Methodological Insight: Compare platelet counts and Bcl-xL levels in peripheral blood mononuclear cells (PBMCs) from treated vs. control cohorts .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s synergistic effects across cancer types?
this compound synergizes with gemcitabine in pancreatic cancer (via Mcl-1 suppression) but with ABT199 (Bcl-2 inhibitor) in T-cell lymphomas. These differences arise from tumor-specific dependencies on Bcl-2 family proteins. Methodological Insight: Use synergy scoring models (e.g., Bliss independence for pancreatic cancer ; HSA model for organoids ) and validate with RNAi or CRISPR knockouts of Bcl-2/Mcl-1 .
Q. What experimental designs address this compound’s variable efficacy in combination therapies?
- Dose Optimization : In pancreatic PDX models, 0.1 μM this compound + 0.1 μM gemcitabine achieves synergy .
- Sequential Dosing : Preclinical data suggest administering this compound before chemotherapy to sensitize cells .
- Biomarker Tracking : Monitor Bcl-xL degradation (flow cytometry) and BIM stabilization (immunoblotting) to predict response .
Q. How can platelet toxicity be further mitigated in this compound-based therapies?
- Prodrug Strategies : Develop prodrugs activated only in tumor microenvironments .
- Dose Fractionation : Split 15 mg/kg into lower, frequent doses to reduce acute toxicity .
- Platelet-Sparing Agents : Co-administer thrombopoietin receptor agonists in clinical trials .
Q. What statistical methods are critical for analyzing this compound’s in vivo efficacy?
- Survival Analysis : Kaplan-Meier curves with log-rank tests (e.g., median survival of 72 days in this compound + chemotherapy vs. 47 days in controls ).
- Tumor Growth Modeling : Mixed-effects models to compare slopes across treatment arms in xenografts .
- Synergy Quantification : SynergyFinder software for HSA/Bliss scores in organoid screens .
Translational Research Challenges
Q. How do clinical trial designs for this compound address its preclinical limitations?
The ongoing Phase I trial (NCT04886622) focuses on:
- Dose-Limiting Toxicities : Tracking platelet counts and Bcl-xL levels in PBMCs .
- Response Criteria : RECIST 1.1 for solid tumors; Lugano criteria for lymphomas .
- Rational Combinations : Prioritizing combinations with vincristine or sotorasib (KRASG12C inhibitor) based on preclinical synergy .
Q. What are the barriers to this compound’s clinical adoption in resistant cancers?
- Heterogeneous Bcl-xL Dependency : Use single-cell RNA-seq to identify Bcl-xL-high subpopulations .
- Compensatory Mcl-1 Upregulation : Co-target Mcl-1 with inhibitors like AMG-176 in dual-therapy regimens .
Data Reproducibility and Validation
Q. How can researchers ensure reproducibility of this compound’s in vitro results?
- Cell Line Authentication : STR profiling to confirm identity (e.g., MOLT-4, G-68) .
- Reagent Standardization : Use consistent lots of this compound (purity >98% ) and control compounds (e.g., ABT263).
- Public Data Sharing : Deposit raw data (e.g., proteomics, RNA-seq) in repositories like PRIDE or GEO .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
